molecular formula C11H8N2O B1415681 (5-Phenylisoxazol-3-yl)acetonitrile CAS No. 35221-98-8

(5-Phenylisoxazol-3-yl)acetonitrile

Cat. No.: B1415681
CAS No.: 35221-98-8
M. Wt: 184.19 g/mol
InChI Key: BICUKMIASXFMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenylisoxazol-3-yl)acetonitrile is a chemical compound with the molecular formula C11H8N2O. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylisoxazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature. This reaction yields a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (5-Phenylisoxazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

(5-Phenylisoxazol-3-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Phenylisoxazole-3-carbohydrazide
  • 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Comparison: (5-Phenylisoxazol-3-yl)acetonitrile is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUKMIASXFMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652794
Record name (5-Phenyl-1,2-oxazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35221-98-8
Record name (5-Phenyl-1,2-oxazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (5-phenylisoxazol-3-yl)methyl methanesulfonate (example 33d) (261 mg, 1.03 mmol) in anhydrous DMSO (8 mL) was added NaCN (252 mg, 5.15 mmol). The reaction mixture was heated at 80° C. under N2 for 15 hours, then diluted with EtOAc and washed with H2O (5×). The combined organic layers were dried over MgSO4, filtered and concentrated to yield a yellow solid (209 mg, 40%). 1H NMR (DMSO-d6, 400 MHz): 4.30 (s, 2H), 7.12 (s, 1H), 7.55-7.57 (m, 3H), 7.89-7.92 (m, 2H).
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenylisoxazol-3-yl)acetonitrile
Reactant of Route 2
(5-Phenylisoxazol-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(5-Phenylisoxazol-3-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(5-Phenylisoxazol-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(5-Phenylisoxazol-3-yl)acetonitrile
Reactant of Route 6
(5-Phenylisoxazol-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.